molecular formula C21H23NO3 B279410 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B279410
Poids moléculaire: 337.4 g/mol
Clé InChI: WBANEZBZIRUWSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Mécanisme D'action

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is a selective inhibitor of the protein kinase BTK, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to have potent anti-cancer activity in preclinical models, with minimal toxicity to normal cells. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy. 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, one limitation is that 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one may have different effects in different types of cancer, so further research is needed to determine its potential as a cancer treatment.

Orientations Futures

There are several future directions for research on 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one. One direction is to test its safety and efficacy in clinical trials in humans, to determine its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, researchers could explore the use of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in combination with other cancer treatments, to determine if it enhances their activity.

Méthodes De Synthèse

The synthesis of 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one involves several steps, including the reaction of 4-tert-butylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxy-5-methylindole to give the desired product. The final compound is then purified using column chromatography to obtain 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one in its pure form.

Applications De Recherche Scientifique

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical models of cancer, including lymphoma and leukemia. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire

C21H23NO3

Poids moléculaire

337.4 g/mol

Nom IUPAC

3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one

InChI

InChI=1S/C21H23NO3/c1-13-5-10-17-16(11-13)21(25,19(24)22-17)12-18(23)14-6-8-15(9-7-14)20(2,3)4/h5-11,25H,12H2,1-4H3,(H,22,24)

Clé InChI

WBANEZBZIRUWSH-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

SMILES canonique

CC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)C(C)(C)C)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.